molecular formula C10H8O6 B12431357 5-Hydroxyfraxetin-d3

5-Hydroxyfraxetin-d3

Cat. No.: B12431357
M. Wt: 227.18 g/mol
InChI Key: WMAQKVUYHVUULI-FIBGUPNXSA-N
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Description

5-Hydroxyfraxetin-d3 is an isotope-labeled analog of 5-Hydroxyfraxetin, a hydroxy derivative of Fraxetin. Fraxetin is a coumarin compound known for its antioxidant and anti-inflammatory properties. The addition of deuterium atoms in this compound makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyfraxetin-d3 typically involves the hydroxylation of Fraxetin. This process is catalyzed by the cytochrome P450 enzyme CYP82C4, which facilitates the addition of a hydroxyl group to the Fraxetin molecule . The reaction conditions often include the use of organic solvents and controlled temperature settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and solvent composition, to optimize the yield and purity of the compound. The use of isotope-labeled precursors is essential in this process to ensure the incorporation of deuterium atoms into the final product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyfraxetin-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and alkylating agents (e.g., methyl iodide) are employed.

Major Products

Scientific Research Applications

5-Hydroxyfraxetin-d3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Hydroxyfraxetin-d3 involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound allows it to participate in redox reactions, contributing to its antioxidant properties. Additionally, the compound can modulate inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which enhance its stability and make it a valuable tool in metabolic and pharmacokinetic studies. The isotope labeling allows for precise tracking and quantification in various biological systems, providing insights into the compound’s behavior and interactions .

Properties

Molecular Formula

C10H8O6

Molecular Weight

227.18 g/mol

IUPAC Name

5,7,8-trihydroxy-6-(trideuteriomethoxy)chromen-2-one

InChI

InChI=1S/C10H8O6/c1-15-10-6(12)4-2-3-5(11)16-9(4)7(13)8(10)14/h2-3,12-14H,1H3/i1D3

InChI Key

WMAQKVUYHVUULI-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C2C(=C1O)C=CC(=O)O2)O)O

Canonical SMILES

COC1=C(C(=C2C(=C1O)C=CC(=O)O2)O)O

Origin of Product

United States

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